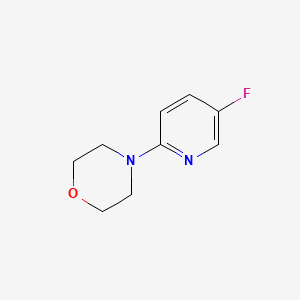

4-(5-Fluoropyridin-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBKOFJFVMVGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693201 | |

| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-51-9 | |

| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-(5-Fluoropyridin-2-yl)morpholine for Drug Discovery Professionals

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, which marries the electron-deficient, bioisosterically relevant fluoropyridine core with the pharmacokinetically favorable morpholine moiety, positions it as a versatile scaffold in drug design. The strategic placement of the fluorine atom at the 5-position and the morpholine at the 2-position of the pyridine ring creates a unique electronic and steric profile, making it a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and agents for neurological and inflammatory diseases.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics are dictated by its constituent parts. The morpholine group, a common feature in approved drugs, generally enhances aqueous solubility and metabolic stability.[2][3] The fluoropyridine element is a well-established pharmacophore that can participate in crucial hydrogen bonding and dipole interactions within enzyme active sites.[1]

Summary of Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1287217-51-9 | [1][4][5] |

| Molecular Formula | C₉H₁₁FN₂O | [1][5] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | Typically a solid (powder/crystals) | General chemical catalogs |

| Storage | Sealed in a dry, cool, well-ventilated place | [1][4][6] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | [7] |

| SMILES | FC1=CN=C(N2CCOCC2)C=C1 | [4] |

Spectroscopic Signature (¹H NMR)

While a specific spectrum for this exact compound is not publicly available in the provided search results, the expected ¹H NMR pattern can be predicted. The morpholine protons would typically appear as two distinct multiplets around 3.7-3.9 ppm (protons adjacent to oxygen) and 3.4-3.6 ppm (protons adjacent to nitrogen). The pyridine ring protons would exhibit characteristic couplings, with the fluorine atom at C5 influencing the chemical shifts and splitting patterns of the adjacent protons at C4 and C6. Recognizing the typical NMR pattern for a morpholine moiety, which often presents two multiplets of equal integration, is a key step in structural elucidation.[8]

Synthesis and Reactivity: The Power of SNAr

The primary and most efficient route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This cornerstone reaction of medicinal chemistry is particularly effective on electron-deficient aromatic systems like fluoropyridines.[9]

The SNAr Mechanism: Causality in Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The morpholine nitrogen, acting as the nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. The pyridine nitrogen and the fluorine atom act as strong electron-withdrawing groups, activating the ring for this attack. The C2 position is particularly favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen, stabilizing the intermediate.[7]

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Fluoride: Aromaticity is restored by the elimination of the fluoride ion. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack; the high electronegativity of fluorine makes the carbon atom highly electrophilic and accelerates this first step, overriding its reluctance to leave in other substitution reactions like SN2.[7][9] The reactivity of 2-fluoropyridine is reported to be significantly higher than its chloro- or bromo- counterparts.[9][10]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reliability and reproducibility, based on established methodologies for SNAr reactions on fluoropyridines.[7][9]

Materials:

-

2,5-Difluoropyridine (1.0 equivalent)

-

Morpholine (1.1 - 1.2 equivalents)

-

Potassium Carbonate (K₂CO₃, 2.0 equivalents), dried

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoropyridine (1.0 eq) and anhydrous DMSO (to achieve a concentration of ~0.5 M).

-

Addition of Reagents: Add morpholine (1.1 eq) to the solution, followed by the addition of powdered, anhydrous potassium carbonate (2.0 eq). The use of an anhydrous base and solvent is critical to prevent the formation of hydroxypyridine byproducts.[7]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Elevated temperatures are often required for SNAr reactions.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[9]

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Its utility stems from several key factors:

-

Pharmacokinetic Enhancement: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. It can increase solubility, reduce toxicity, and improve metabolic stability, leading to better bioavailability.[1][2]

-

Target Engagement: The fluoropyridine moiety is a common feature in kinase inhibitors, where the pyridine nitrogen can act as a hinge-binding element, and the fluorine can modulate pKa and form specific interactions with the target protein.[1]

-

Vector for Analogs: This compound serves as a key intermediate for creating libraries of analogs for Structure-Activity Relationship (SAR) studies. The remaining positions on the pyridine ring can be further functionalized, allowing for fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

It is a documented intermediate in the synthesis of compounds targeting cancer, neurological disorders, and inflammatory diseases.[1]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1287217-51-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [1287217-51-9] | King-Pharm [king-pharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(5-Fluoropyridin-2-yl)morpholine (CAS 1287217-51-9): Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

4-(5-Fluoropyridin-2-yl)morpholine is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the compound's role as a key intermediate and privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors and treatments for neurological disorders.[1][2] The strategic incorporation of the fluoropyridine and morpholine moieties confers advantageous pharmacokinetic and pharmacodynamic properties, making this compound a valuable tool for medicinal chemists.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking detailed, actionable information on this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The structure features a morpholine ring attached at the 2-position and a fluorine atom at the 5-position of the pyridine ring. This combination of a flexible, polar morpholine group and an electron-withdrawing fluorine atom on an aromatic scaffold defines its chemical behavior and utility.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 1287217-51-9 | [5][6] |

| IUPAC Name | This compound | [7] |

| Alternate Name | 5-Fluoro-2-morpholinopyridine | [8] |

| Molecular Formula | C₉H₁₁FN₂O | [1][5] |

| Molecular Weight | 182.19 g/mol | [1][5] |

| Appearance | Varies (typically solid) | Generic |

| Storage | Room temperature, in a dry, well-ventilated place.[1] | [1] |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of halopyridines, which are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and, in this case, further activated by the fluorine atom.

Retrosynthetic Analysis & Common Synthetic Routes

The logical disconnection for this molecule is at the C-N bond between the pyridine ring and the morpholine nitrogen. This leads to two primary starting materials: an activated 5-fluoropyridine and morpholine. The most common precursor is 2-chloro-5-fluoropyridine or 2,5-difluoropyridine.

Figure 1. Retrosynthetic analysis via SNAr disconnection.

Detailed Experimental Protocol: SNAr Reaction

This protocol describes a representative synthesis from 2,5-difluoropyridine and morpholine.

Materials:

-

2,5-Difluoropyridine (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) (5-10 volumes)

Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-difluoropyridine and DMSO.

-

Reagent Addition: Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

-

Causality: Potassium carbonate is a mild, inexpensive base sufficient to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Trustworthiness: This standard aqueous work-up effectively removes the DMSO solvent and inorganic salts (K₂CO₃, KF), providing a crude product suitable for purification.

-

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Figure 2. General workflow for the synthesis and purification.

Analytical Characterization

Confirming the identity and purity of this compound is critical for its use in research and development. Standard analytical techniques are employed for this purpose.[9][10][11]

Table 2: Typical Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the morpholine protons (typically two triplets or multiplets around 3.5-3.9 ppm) and three distinct aromatic protons on the pyridine ring, showing characteristic splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Signals for the two unique morpholine carbons and the five distinct pyridine carbons. The carbon attached to fluorine will show a large C-F coupling constant. |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 183.09. |

| HPLC Purity | A single major peak, typically >98% purity by area percentage, using a standard reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient and UV detection. |

Note: Specific chemical shifts and coupling constants in NMR spectra are dependent on the solvent used.

Applications in Medicinal Chemistry and Drug Discovery

The 2-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, and the addition of a fluorine atom at the 5-position further enhances its desirability.[1][12][13]

-

Improved Pharmacokinetics: The morpholine ring often improves aqueous solubility and metabolic stability, which are key pharmacokinetic properties.[3][4]

-

Modulation of Basicity: The electron-withdrawing fluorine atom reduces the pKa of the pyridine nitrogen, which can prevent off-target interactions at physiological pH.[14]

-

Enhanced Target Binding: Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, enhancing binding affinity and selectivity.[1]

This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly prevalent in the development of:

-

Kinase Inhibitors: For oncology applications.[1]

-

CNS-Active Agents: For treating neurological and psychiatric disorders.[2][13]

-

Anti-inflammatory Agents: Targeting proteins involved in inflammatory pathways.[1]

Figure 3. Role as a building block in drug discovery.

Safety, Handling, and Storage

While specific data for this compound is limited, it should be handled with the care appropriate for a novel research chemical. General safety precautions for related halo-pyridines and morpholine derivatives should be followed.[15][16]

-

Handling: Use in a well-ventilated area or fume hood.[17] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. The parent compound, morpholine, is corrosive and flammable.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[17]

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this material.

Conclusion

This compound (CAS 1287217-51-9) is a high-value chemical intermediate with significant applications in medicinal chemistry. Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure confers desirable properties for drug development. The strategic combination of the morpholine and fluoropyridine motifs provides a powerful tool for scientists to optimize the solubility, metabolic stability, and target-binding affinity of new therapeutic candidates. This guide has provided a technical foundation for its synthesis, characterization, and application, underscoring its importance for professionals in the field of drug discovery.

References

- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5sP59uARkPqAK0icci1F35DH0kIzNzwiadVhrR15uftueba97WtpMxRiJKD8Nh8DpfE49i-NIgesxaYJ5ahZZI_UxU23WOqiHl5hsdt1SPE8xgB3Phkd_eYoVmFPdRErAf07erHzdP8DjUKy1U1vgYcHSoMTzh7HIBxGK0ReGB173Gr2qRqqNuuNgZ9q8mHkgnZrYOgRy_KACMdK_z9mMgw=]

- ChemBK. CAS Index 1287. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_mS2N93e01JC9DMMPrLF1yJuXSCrIUmP0PIcZYH6VLwFkZKlhp0U08swAU-0kv5Pldi6NBBOp-lyjBw8yIL-x-k-yZdmy9qRpM87KlqgwjmXBn8rGNLiQau_Bc8=]

- Matrix Scientific. This compound. [URL: https://vertexaisearch.cloud.google.

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcypo0uS-eIDyvcBPIZ_REft0RnmaV0uqneD7D5Y3sJY3CXeVADW9T2LdAsxfj28MceyohYydxK4P1YpbEyuPEZWdpWfw7N209F8-IhY8D9nTj3Yi7tW4EgyoRS1GHc0MLe7vVGAPT]

- King-Pharm. This compound [1287217-51-9]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP2JxSORXIvNV8vqyUaRmX3LC7YNVsjFnTXZsZiZF4habqjKC7pssahJztS-Cx5nWJqTrYUg1zeHHO8mbfAtXrOkpdbbA4kpTbWkzk-x75MFK66nCM_wyhKa7hyqW2M7fpVlk5GTna9CSX-4OzhYBF5xLZx_c3tMeYD8OA2pZzdYn4DRkSzamUOuKX4M-KPmftIh3Rum-IXx8=]

- King-Pharm. 1287217-51-9 this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06PbJSKHZJB65SuCYF8h_jQGDzX4ZY7kYHVCHkkYay3p8KiHJtgQfiB4ckQmABlavT24qQDkO6HCY92s6EPUpteKUj_1_cwq6sy8-AnaZ815TdGJ1eymclQurzilgt2GfvA7OTBG75OHEyifiirkVViXyAg==]

- Chemenu. 5-Fluoro-2-morpholinopyridine - 98% prefix CAS No. 1287217-51-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPNux4m4rMC5I2c04drw1AoIzv4mVicYvL1sPtSYqT2jgezu4O2r2MWhaggUYu7tOB3BaVcR0AzWInBkulV4e2XB0mt334DWnymhreEbtsGMwRl0Ia0Wulfi6v_kst1PdBd32FL34WAQuG9hoF5n93Ydn-XUNGO_02PtTJw0b0zZIf-z7hW4gGla1VOTUUDJ6kz9813DVAZdKBjRJp39tZTG28Lg4A71TagsJpAGwrPRhMjRrgwHhAnw==]

- MySkinRecipes. This compound (Thai). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFdA2c8Y61k83EUBV8zrTt3XC7AUgS2fl4iZXl8h78yjoiiqbSf35sHye1hSWRe8q-FCHGSTO_7DpdpVyUe68GXB-c8GkTNXYcwmaANqAjatNYsXX7_g6T4IqzSaV79WYgLkmZPreWz3N6tp9pm2TIUweTmemEMjMLXsQ4ZP2FG88DQHebiSb9p5TxQlMTJoridXwwzmVRZHa_H16kr9P8DQ=]

- Chemsavers. Morpholine - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_oomxiZnZpWZtmR7TKft7Lpz4rsqfYS23GJZTfI38JBNAiqJpLfrJT4hxxltlFaQxNxZ7Z4KGNkkfYkKpmO6VQNYHSMDhNPTJyrFzWse5eSCWKRzA_Y9YXsXPWXA4qcwKCGyYykbkKG2hC23IbZmbsKUx4JRMg5nTbnDj-LUd5kcFort5bytwjA==]

- Sigma-Aldrich. Tris 2-(2-methoxyethoxy)ethyl amine 95 70384-51-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNsOyJ9Qp3X2z7VzuLVJMqZEhKm7QbSn96Lt-ZH97Ri4mns9COA5bcFpUs4QrXpV3ULNtJpG7fVhjrPW_rRDdtDLYEPheK5OHoVtNEhAQqmAX912XOxjkr7km8pUdNbig2ybC8kkpx5Xp_YgFNLZoOtVLTxg==]

- Redox. Safety Data Sheet Morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B7tsR8QsXmfJ9i7iGyUi4OaacgAMVyfvw_iMfhTuLUbVnQshP2QqLG8pUsy9wLoX7GhrVvbp4tdgQpu-YHgafgZkX4IrIe2aiUSNgoq5Z-Gn_IeDwmnI4PwX3o6Zgk4YFvR9]

- Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFuwMP9BE611hdKbQame0p6jff_zeL1_2eRpYmzJJFOFpng5vhzlPIIV63UHnMk7V7qKOXNt_V_ewsgubhg7HE-oGLVP8EDBJ3aKQ41QXb7QNEMBtme7tiTG_N5h238myKOt-tAW9d6vwQebobeCqVIBhp7N0JCkXIeQv0XdU2XUJDlg==]

- Shanghai Chemex Group Ltd. Material Safety Data Sheet (MSDS) - Morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYjBCAySs-sDegDqy7T8x8zfFljbDxXgfzZ5yFQo-n-S9gXVTBCwyY8l_MbEczBHlV2J6o5kjk3AlvGCYsvH1t2yLRu81G2YiG5NJ64hjuUPFbjj28wDMNhwxpdjph5eVbCe9ULNc-ASK5JP38txAXdu3oJSWF0HKXFgkTSRdsjcrpe4HD]

- PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECu42O90A3Ma3kzmFStqj7DJZ_Bi04xcJI6rq-lY8oxf8wmxIFUOMhesjp1AWsYr7AKlUVkNVz0WJDSJhKjqbS4UBXhck75ctBU6xeuwwpk68ircAaSqYXEmKtc2ONu3wZsOoQY-EPMwdFvs4=]

- Google Patents. US5968934A - Morpholine derivatives and their use as therapeutic agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ5CTcV4sj8ptFGYMK8AktDuvhgZzL_lDcdK0U0m_f2r6c_XfCoAuFMIXJ89Dn5iO9qcrVLYDEvqHmHy-xyRtX9epEGvMllDJuqt9nx3ZZoFLffGyePcQLno_Ma_U4wJ4Rv4hZ0Z0scyNX]

- ResearchGate. Background on morpholine synthesis and our approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Iwk5XkLfs9BAXB5qPwx2GFhmFJdfLSYnuYeCLVRCBTre0s9nL5sCOsME6eBs3HJYIRWrVH52X5EVreTV31MI8BEGRD3zPNEtleXSYupmYck95hlQtCJRluNvme65v41ps2gKLI87LajWrLDoRf9B6PWwLdVbO4WskoBGDG5EfdpT24G2d7m8_FrAb6Ku8-NORepnfe9szSejmKdXFiSHOQ==]

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF11vWwviDild4YZvPEFf54QkGXvYquLxcvJX6bbm5zROD0BzHcEqVsDEp2IzD8Iu41_eYlk2FihlP3PrS9hGPOJKjHpOlpWx4veeG2IVRtZaqfiLUfs2oGkN7Q1KgWT_OZoz2gTH66-4-nI8k0kolk2L9kIAVHXGh06slru2usYbrqt77X5sJfzUjSURWTLY4epS09SnVnkvP0lA==]

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjPgARhc-n3mEh4dRpEwbsheQUa9NHHTsprVZUDy7yUA9pYTsu3l-ibxJ_fvFzA0vq2tyeDgk6ilybuMKXSki_eV0KraEK11qERHnsAn8hRH-BQs2fT8Xaz7S8_C3f-u69o3kKII6ksyhZbnW-tFJFLJS43VJyXvCPpLgzf-Eiqcfh02pQOdr3FBVR2ckfaYuFEok=]

- PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [URL: https://vertexaisearch.cloud.google.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERFkw5-IPPtR8Yf7qBlCuLKfAWh3niK6iV4MMBV30HZD3-eImvfnFuMj3r8PxGML9_IAHSrvchwljC60SNxe6cRMViHJS3ejze5OSOppmTyZZBTuphnNFphcTgtshZxYNVDXY=]

- PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3VywRJgytPdWi77fgjPotOhy7pGpYvN-6Uc4LJy57XyHFGLvSNkFQWAgWk7DuijC5vYI1OK9Fh2OYlHJwqtHKg5TnF4coqFqy628bs-vzrD6MlVbZdDhW8EDB1JgNbXcAgFBFbi-d0Nobg0k=]

- Charles River Laboratories. Drug Discovery Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVrq1kIIXvghzydr3OEmEx74CoBr7v_XBl_TCCE0aWtaNnm4MZqpDBOl52VukXPwDUYlL01-dHDA1UAPoU1-jOepuPJuwCOWguymGTBthsqNpOru_x5itLKb_EFh2YKzGcbu5Jf19GDa_mj34vN_OXrF840gTJWes3oybNrzafLoQCw54vykwRBVy84qa3WsIPcgueEbT93Q==]

- PubMed Central. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbZBgFKEKRtcP5haj-TRb2vYpdpuKUr2I7iDc6m8hg3AyrFCEpe9E2jl-y89hUjcQ9O7mgiQ27Y46_HEMesJS6atF7pOitOpqhT0lmvHbe-vsYYWlvcM6V3eil2DVcdGf__EHk68c4HNbFqY=]

- ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQTD8iFxBYMVNsGN0ScmKpiKGYiSJ_fz-L97tzHgEIIb7TC-d0JInSwvirLqBxOk7yUFjBAd0Ygne5DPQXFcq9FGpLEY4WnniiEN6kf6HJS94ZudZIhPBVZXfIELZKYzhVUF1LIVRZEpBYA20upFkioE_rH4Y_u84asgLrbAILsuYgRGqBm5pFLVcNqmPzkTqlmLRSqXugbXKyvubrjnCV5DdPKX76QCEelqvUxnU_8Nv-NHHIQXB7T4gyxMK4qBpASTfgupjpCMN8k2GHLkLHkCw8kgD-hfJP9wUi9I4tCJMdiq-Dmw==]

- Google Patents. US-9422279-B2 - Compounds and uses thereof for the modulation of hemoglobin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs3aHAjc-Dh7hMvuGqxoKpQ6klwLk4QV_OAe6F0ucImZtOLea0auv1sXQ7oV_pX0eR4y730JG1A4f3QbzVlNADNhkUaOel3qd8fYNUlQ16uVo76pKwubB6yNDf-EHe8Imun4fvDULIBeiqUKM=]

- Thieme Connect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqc4YDw8XC-ZuPraqvwI9quTMzNLjORPdQsyY2e-5WlH5C0Y6pNHpCo4BqvGCoelEox-z4trBsZWbgHi1_WlJAvpxC9iJ5XeEJyhJTT7c-j8vX6C9F7V4SUEt1dnLvNXky29b12ImnPYTxzs7hA1_KKWLLacJTdrHyr6nWCsY_lAuqfKr5aVUv]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOjEmmom1RqZdpqcfHVl0BXinFZ0vlYjNblf8u-fhK7t2EUsdPQ7ANL6Eb8GPkaeMUkygVyxe2bYduy9wfqlPis1gL-xfcp68Y-VUsoiUciuKZ4E7z1ANiEYlXPg-T2lIwWKFnvwDmyAcShGo=]

- Reddit. Regarding NMR, IR, GC-MS, LC-MS, HPLC data analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlIyFQsLjqcXdrPcTMv7vYRHJwZqSxga556QsggDSr1QB3Fk8tGQxstfXt15ILHr-7N3dNIdf_g2UctdIrGpmA9bfEQHbaNxssaWThtffTHVA1LjN8LZNdrkc9nSJeuF5PJtmSIEss4VvfJFElBasObe9pr9dqBC44xTP6uhQ6o5Ef8Xbam-wNJdOYcVA01z-oVKADGMHR7GWuy1krdjE=]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. chembk.com [chembk.com]

- 6. This compound [1287217-51-9] | King-Pharm [king-pharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 9. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. trc-corp.com [trc-corp.com]

- 16. redox.com [redox.com]

- 17. chemos.de [chemos.de]

A-Technical-Guide-to-the-Structural-Elucidation-of-4-5-Fluoropyridin-2-yl-morpholine

<_>

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. 4-(5-Fluoropyridin-2-yl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1] Its specific chemical structure is crucial for its function, influencing its binding to enzyme active sites and its pharmacokinetic properties.[1] Therefore, unambiguous structural elucidation is a critical step in both synthesis validation and quality control.

This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the complete structural characterization of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

The Analytical Imperative: A Multi-faceted Approach

The definitive confirmation of a molecule's structure, especially in a regulatory environment, rarely relies on a single analytical technique.[2] Instead, a confluence of data from orthogonal methods provides a self-validating system of evidence. For this compound, a combination of NMR, MS, and potentially X-ray crystallography offers a robust and comprehensive characterization.

The Overall Analytical Workflow

The following diagram illustrates the logical flow of the structural elucidation process, starting from the synthesized compound to the final structural confirmation.

Caption: Overall workflow for the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For this compound, a suite of 1D and 2D NMR experiments is essential.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum provides the initial and most direct insight into the proton environments within the molecule.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Key Couplings |

| Pyridine H | 7.0 - 8.5 | d, dd | 1H each | J(H,H), J(H,F) |

| Morpholine H (N-CH₂) | 3.5 - 4.0 | t | 4H | J(H,H) |

| Morpholine H (O-CH₂) | 3.7 - 4.2 | t | 4H | J(H,H) |

Note: Chemical shifts are referenced to a standard like Tetramethylsilane (TMS) and can vary based on the solvent used.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton and proton-fluorine connectivities.

-

¹³C NMR: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ) Range (ppm) | Key Couplings |

| Pyridine C-F | 150 - 170 | ¹J(C,F) |

| Pyridine C-N | 140 - 160 | ²J(C,F), ³J(C,F) |

| Pyridine C-H | 100 - 140 | ²J(C,F), ³J(C,F) |

| Morpholine C-N | 45 - 55 | - |

| Morpholine C-O | 65 - 75 | - |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling. Other pyridine carbons will also show smaller couplings to fluorine.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all C-H couplings are removed, resulting in a single peak for each unique carbon.

-

A significant number of scans is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: The Fluorine Perspective

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly informative experiment.[7] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR.[7]

Expected ¹⁹F NMR Data

The chemical shift of the fluorine atom in fluoropyridines is highly dependent on its position relative to the nitrogen atom and other substituents.[4] For a 5-fluoro-substituted pyridine, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃.[8][9] The signal will be split by adjacent protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Reference the spectrum to a known fluorine standard, such as CFCl₃ (0 ppm) or an external standard like trifluorotoluene.[10]

-

-

Data Acquisition:

-

Acquire a standard 1D fluorine spectrum. Proton coupling is typically observed.

-

2D NMR: Connecting the Dots

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular puzzle.

-

COSY: Identifies proton-proton couplings, confirming the connectivity within the morpholine ring and the pyridine ring.

-

HSQC: Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the morpholine ring and the pyridine ring.[11]

Caption: Key 2D NMR correlations for structural assignment.

II. Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula of this compound (C₉H₁₁FN₂O).[12]

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 183.0934 |

| [M+Na]⁺ | 205.0753 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically forming the protonated molecule [M+H]⁺.[13]

-

Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).[2]

-

Data Analysis: Compare the experimentally measured exact mass with the theoretical exact mass for the proposed formula C₉H₁₁FN₂O.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments can provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can offer clues about the molecule's structure.[14] For morpholine derivatives, fragmentation often involves the loss of the morpholine ring or parts of it.[15]

III. Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[16] This technique is considered the "gold standard" for structural determination.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.[16]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and electron density map.

-

Solve the structure to determine the positions of all atoms.

-

Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.

-

Conclusion

The structural elucidation of this compound is a critical undertaking that relies on a synergistic combination of modern analytical techniques. Through the comprehensive application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, coupled with 2D correlation experiments, the connectivity and chemical environments of the atoms can be meticulously mapped. High-resolution mass spectrometry provides irrefutable evidence of the molecular formula. Finally, where feasible, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. This multi-pronged, self-validating approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

- Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1137-1153. [Link]

- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2822-2826. [Link]

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-18. [Link]

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. [Link]

- This compound. (n.d.). MySkinRecipes.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1811. [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- 19F NMR Reference Standards. (n.d.).

- 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry.

- Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

- Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound [1287217-51-9] | King-Pharm [king-pharm.com]

- 13. preprints.org [preprints.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of 4-(5-Fluoropyridin-2-yl)morpholine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The heterocyclic scaffold, 4-(5-Fluoropyridin-2-yl)morpholine, has emerged as a cornerstone building block in the design of targeted therapeutics, particularly in oncology and immunology. This technical guide provides an in-depth analysis of this compound, from its synthesis and characterization to its strategic application in the development of next-generation kinase inhibitors. We will explore the nuanced roles of its constituent moieties—the fluoropyridine ring and the morpholine group—and elucidate the rationale behind its prevalence in successful drug discovery campaigns. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, evaluation, and application of this pivotal chemical entity.

Introduction: The Rationale for this compound in Drug Design

The design of small molecule inhibitors, particularly for well-validated targets such as protein kinases, necessitates a sophisticated approach to molecular architecture. The ideal candidate must not only exhibit high potency and selectivity for its target but also possess drug-like properties that ensure adequate absorption, distribution, metabolism, and excretion (ADME). This compound is a testament to the power of strategic molecular design, combining two key pharmacophoric elements that address these multifaceted challenges.

The morpholine moiety is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a drug candidate often confers a range of benefits:

-

Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, contributing to a more favorable overall ADME profile.[3]

-

Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[2]

-

Pharmacophore and Scaffold: The morpholine nitrogen can act as a hydrogen bond acceptor or as a basic center, while the ring itself serves as a rigid scaffold to orient other functional groups for optimal target engagement.[1]

The 5-fluoropyridine unit offers a complementary set of advantages:

-

Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with the target protein and for fine-tuning pharmacokinetic properties.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions within the target's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.

-

Metabolic Blockade: Fluorine can be strategically placed to block sites of potential metabolism on the aromatic ring, further enhancing the compound's stability.

The convergence of these two moieties in this compound creates a versatile and highly valuable building block for the synthesis of complex drug candidates.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and provides a reliable and scalable route to the desired product.

Proposed Synthetic Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.[4][5]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials and Reagents:

-

2,5-Difluoropyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a solution of 2,5-difluoropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization

While specific, publicly available spectral data for this compound is limited, the following are the expected characterization data based on the analysis of similar structures.[6][7][8][9]

Table 1: Physicochemical and Expected Spectroscopic Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1287217-51-9 |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.19 g/mol |

| ¹H NMR (Expected) | δ (ppm): ~8.0 (d, 1H, pyridyl-H), ~7.4 (dd, 1H, pyridyl-H), ~6.7 (dd, 1H, pyridyl-H), ~3.8 (t, 4H, morpholinyl-H), ~3.5 (t, 4H, morpholinyl-H) |

| ¹³C NMR (Expected) | δ (ppm): ~158 (d, C-F), ~155 (C-N), ~138 (d, CH), ~125 (d, CH), ~108 (CH), ~67 (CH₂), ~45 (CH₂) |

| Mass Spec (Expected) | m/z: 183.09 [M+H]⁺ |

Application in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[10][11]

Case Study: PQR309 (Bimiralisib) - A Dual PI3K/mTOR Inhibitor

PQR309 is a clinical-stage, brain-penetrant, dual PI3K/mTOR inhibitor that incorporates a 4,6-dimorpholino-1,3,5-triazine core.[10] One of the morpholine moieties is critical for binding to the hinge region of the kinase domain. Specifically, the morpholine oxygen atom forms a crucial hydrogen bond with the backbone NH of Val851 in PI3Kα.[10] The substitution pattern on the pyridine ring is also a key determinant of activity and selectivity.

Figure 2: Key structural features of PQR309 and its interaction with PI3Kα.

The development of PQR309 and related compounds underscores the utility of the morpholine moiety as a reliable "hinge-binder" in kinase inhibitor design. The fluoropyridine component, while not directly part of the PQR309 core, represents a common strategy for modulating the electronics and binding properties of the overall molecule.

Structure-Activity Relationship (SAR) Insights

The extensive exploration of morpholine-containing kinase inhibitors has yielded valuable SAR insights:

-

Morpholine as a Hinge Binder: As exemplified by PQR309, the morpholine oxygen is a highly effective hydrogen bond acceptor for interacting with the kinase hinge region.[10]

-

Bridged Morpholines for Selectivity: The introduction of bridged morpholine derivatives has been shown to dramatically enhance selectivity for mTOR over PI3K. This is attributed to a deeper pocket in mTOR that can accommodate the bulkier bridged systems.[12]

-

Fluorine Substitution for Potency and Metabolism: The strategic placement of fluorine on the pyridyl ring can block metabolic hotspots and enhance binding affinity through favorable electrostatic interactions.

Experimental Protocols: In Vitro Kinase Assay

To evaluate the inhibitory potential of compounds derived from this compound, a robust in vitro kinase assay is essential. The following is a generalized protocol for assessing the inhibition of a target kinase such as PI3Kα.

Figure 3: General workflow for an in vitro kinase assay.

Materials:

-

Recombinant human PI3Kα

-

PIP₂ (substrate)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase and test compound to the wells of a 384-well plate and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate (PIP₂) and ATP.

-

Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its parent compound, morpholine.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area immediately with copious amounts of water.

Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound represents a highly successful convergence of key medicinal chemistry principles. Its strategic combination of a privileged morpholine scaffold and a functionally versatile fluoropyridine ring has established it as a valuable building block in the design of targeted therapeutics. The insights provided in this guide, from its synthesis and characterization to its application in the development of potent kinase inhibitors, are intended to empower researchers to leverage the full potential of this important chemical entity in their own drug discovery endeavors.

References

- Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7667.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Patel, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.

- Google Patents. (2013).

- Google Patents. (2013). CN102898358A: Preparation method of fluoropyridine compounds.

- Google Patents. (1988).

- Google Patents. (2001).

- Hale, M. R., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Jain, A., & Sahu, S. K. (2024).

- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine.

- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.

- MDPI. (2020).

- Benchchem. (2025).

- PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR inhibitor.

- NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.

- Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- eDiss. (n.d.).

- Perelman School of Medicine at the University of Pennsylvania. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)

- ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.

- ACD/Labs. (2008).

- Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- TSI Journals. (n.d.).

- Scholarly Publications Leiden University. (2023).

- Google Patents. (2000).

- Google Patents. (2001).

- NIH. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

- NIH. (2012). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.

- osf.io. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. tsijournals.com [tsijournals.com]

- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Fluoropyridin-2-yl)morpholine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing properties of the fluorine atom with the pharmacophoric morpholine moiety, make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the most efficient and practical synthetic pathway to this compound, offering a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

The Predominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially scalable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-halo-5-fluoropyridine with morpholine in the presence of a base. The choice of the halogen atom on the pyridine ring and the reaction conditions are critical for achieving high yields and purity.

Mechanistic Rationale

The SNAr reaction on an electron-deficient pyridine ring proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom at the 2-position of the 2-halo-5-fluoropyridine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the fluorine atom at the 5-position. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as the Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative ring nitrogen.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (X⁻) from the Meisenheimer complex. The facility of this step depends on the nature of the leaving group.

The reactivity of the 2-halopyridine substrate in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the leaving group ability (I > Br > Cl > F) also plays a role. For 2-halopyridines, the activation by the ring nitrogen makes the nucleophilic attack the dominant factor, rendering 2-fluoro- and 2-chloropyridines as highly effective substrates.[1]

Choice of Starting Materials

The two most viable starting materials for this synthesis are 2-chloro-5-fluoropyridine and 2-bromo-5-fluoropyridine. While 2-fluoro-5-fluoropyridine (2,5-difluoropyridine) could also be used and would be the most reactive, its higher cost and the potential for competing reactions at the 5-position under harsh conditions make the chloro and bromo analogs more practical choices for large-scale synthesis. 2-Chloro-5-fluoropyridine is often preferred due to its lower cost and good reactivity.

The synthesis of the precursor, 2-bromo-5-fluoropyridine, can be achieved from 5-aminopyridine through a bromination reaction followed by a diazotization-fluorination (Balz-Schiemann type) reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for SNAr reactions on halopyridines.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Morpholine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-chloro-5-fluoropyridine in DMSO in a round-bottom flask, add morpholine and potassium carbonate.

-

Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific substrate and scale.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁FN₂O | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| CAS Number | 1287217-51-9 | [2] |

| Appearance | Off-white to yellow solid | |

| Yield | Typically > 80% | |

| Purity | > 98% (after purification) |

Characterization Data (Predicted/Typical):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (d, 1H), 7.30 (td, 1H), 6.60 (dd, 1H), 3.85 (t, 4H), 3.50 (t, 4H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.0 (d), 155.0 (d), 135.0 (d), 125.0 (d), 108.0, 67.0, 45.0. |

| Mass Spectrometry (ESI+) | m/z: 183.09 [M+H]⁺ |

Visualizations

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the SNAr reaction.

Alternative Synthesis Pathways

While the SNAr reaction with 2-halo-5-fluoropyridines is the most direct route, alternative strategies can be considered depending on the availability of starting materials and the desired scale of the synthesis.

From 2,5-Difluoropyridine

As mentioned earlier, 2,5-difluoropyridine is a highly reactive substrate for SNAr reactions. The reaction with morpholine would proceed under milder conditions (lower temperatures and shorter reaction times) compared to the chloro or bomo analogs. However, the higher cost of 2,5-difluoropyridine is a significant drawback for large-scale production. The reaction would also need to be carefully controlled to ensure selective substitution at the 2-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers another potential route. This method could couple 2-bromo- or 2-chloro-5-fluoropyridine with morpholine using a palladium catalyst, a phosphine ligand, and a base. While this method is versatile and often provides high yields, it involves the use of an expensive palladium catalyst and ligands, and the removal of residual palladium from the final product can be challenging, which is a critical consideration in pharmaceutical synthesis.

Comparison of Synthesis Pathways

| Pathway | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| SNAr | 2-Chloro/Bromo-5-fluoropyridine, Morpholine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), Heat (80-120 °C) | Cost-effective, Scalable, High yields | Requires heating, Use of high-boiling point solvents |

| SNAr | 2,5-Difluoropyridine, Morpholine | Milder conditions (lower temp.), Base, Solvent | High reactivity, Milder conditions | Expensive starting material, Potential for side reactions |

| Buchwald-Hartwig | 2-Bromo/Chloro-5-fluoropyridine, Morpholine | Pd catalyst, Phosphine ligand, Base, Solvent | High yields, Versatile | Expensive catalyst and ligand, Palladium contamination |

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloro- or 2-bromo-5-fluoropyridine with morpholine. This method is robust, scalable, and utilizes readily available starting materials, making it the preferred choice for both laboratory and industrial-scale production. Understanding the underlying SNAr mechanism allows for the rational selection of reaction conditions to optimize yield and purity. While alternative methods such as the use of 2,5-difluoropyridine or Buchwald-Hartwig amination exist, they present challenges in terms of cost and purification for large-scale applications. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize this important building block for the advancement of new therapeutic agents.

References

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Accessed January 10, 2026. [Link]

- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Accessed January 10, 2026. [Link]

- Amination of 2-halopyridines.

- Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 10, 2026. [Link]

- Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Accessed January 10, 2026. [Link]

- nucleophilic aromatic substitutions. YouTube. Accessed January 10, 2026. [Link]

- Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aro.

- Wolfe, J. P., et al. A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. Accessed January 10, 2026. [Link]

- Morpholines. Synthesis and Biological Activity.

- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Institutes of Health. Accessed January 10, 2026. [Link]

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Accessed January 10, 2026. [Link]

- Morpholine synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

- This compound. MySkinRecipes. Accessed January 10, 2026. [Link]

- US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

- US4647663A - Synthesis of morpholine.

- US4739051A - Preparation of morpholine.

- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. Accessed January 10, 2026. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

- United States Patent (19). Googleapis.com. Accessed January 10, 2026. [Link]

- (12) United States Patent. Googleapis.com. Accessed January 10, 2026. [Link]

- US6297376B1 - Chemical synthesis of morpholine derivatives.

- This compound. MySkinRecipes. Accessed January 10, 2026. [Link]

- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. Accessed January 10, 2026. [Link]

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. Accessed January 10, 2026. [Link]

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Accessed January 10, 2026. [Link]

- Synthesis of 2-amino-5-fluoropyridine.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Synthesis method of medicinal raw material 2,5-difluoropyridine.

- Recent progress in the synthesis of morpholines.

- Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. NIST WebBook. Accessed January 10, 2026. [Link]

Sources

Introduction: The Significance of 4-(5-Fluoropyridin-2-yl)morpholine

An In-depth Technical Guide to the Starting Materials for 4-(5-Fluoropyridin-2-yl)morpholine

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structure is frequently incorporated into advanced pharmaceutical intermediates, particularly in the development of selective kinase inhibitors for oncology and treatments for neurological and inflammatory diseases.[1][2] The strategic placement of the fluorine atom and the morpholine moiety often enhances metabolic stability, bioavailability, and target-binding affinity. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed for its preparation, focusing on the underlying chemical principles that govern experimental design.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient pathway to synthesize this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This reaction involves the attack of a nucleophile, in this case, the secondary amine of morpholine, onto an electron-deficient aromatic ring, displacing a suitable leaving group.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, which are activated towards nucleophilic attack. The presence of an additional electron-withdrawing fluorine atom at the C5 position further enhances the electrophilicity of the ring, making the SNAr reaction particularly favorable at the C2 position.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The initial attack of the nucleophile is typically the rate-determining step.[4][5]

Caption: General mechanism for the SNAr synthesis of this compound.

Comparative Analysis of Key Starting Materials

The choice of starting material is dictated by the nature of the leaving group (X) at the C2 position of the 5-fluoropyridine ring. The most common precursors are 2-halo-5-fluoropyridines.

| Starting Material | CAS Number | Reactivity Order | Causality Behind Reactivity | Typical Conditions |

| 2,5-Difluoropyridine | 84476-99-3[6][7][8] | Highest | Fluorine's high electronegativity strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This accelerates the rate-determining step.[4][5][9] | 80-120 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |

| 2-Chloro-5-fluoropyridine | 31301-51-6[10][11][12] | Intermediate | Chlorine is a good leaving group, but less activating than fluorine. The C-Cl bond is less polarized, requiring slightly more forcing conditions to initiate nucleophilic attack.[13] | 100-150 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |

| 2-Bromo-5-fluoropyridine | 41404-58-4[14][15] | Variable | While bromine is an excellent leaving group in terms of C-Br bond strength, its lower electronegativity makes the C2 carbon less electrophilic than in the fluoro- or chloro-analogs. Reactivity can be comparable to the chloro-derivative.[16] | 100-150 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |

Field Insight: While conventional wisdom regarding leaving group ability (I > Br > Cl > F) is dominated by bond strength, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. Therefore, the leaving group's ability to activate the ring through induction (electronegativity) is paramount, leading to the characteristic reactivity order of F > Cl > Br > I.[5][9] For this reason, 2,5-difluoropyridine is frequently the substrate of choice for achieving high yields under milder conditions.

Experimental Protocols and Workflow

The following protocols represent robust, validated methods for the synthesis of this compound.

Protocol 1: Synthesis from 2,5-Difluoropyridine

This is the preferred route due to the high reactivity of the starting material.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluoropyridine (1.0 eq) and a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add morpholine (1.2-1.5 eq) to the solution, followed by the portion-wise addition of a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) or an organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base is crucial for scavenging the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Protocol 2: Synthesis from 2-Chloro-5-fluoropyridine

This protocol requires slightly more forcing conditions.

Step-by-Step Methodology:

-

Setup: The experimental setup is identical to Protocol 1.

-

Reagent Addition: Charge the flask with 2-chloro-5-fluoropyridine (1.0 eq), morpholine (1.5-2.0 eq), potassium carbonate (2.0-2.5 eq), and DMSO.

-

Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 130-150 °C, for 12-24 hours. The reaction requires more thermal energy to overcome the lower activation of the C-Cl bond compared to the C-F bond.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.

Caption: General experimental workflow for the synthesis of this compound.

Availability and Synthesis of Precursors

While the aforementioned 2-halo-5-fluoropyridines are commercially available from numerous suppliers, understanding their synthesis can be valuable for large-scale production or specialized applications.[17][18][19][20][21][22]

-

2,5-Difluoropyridine: Often prepared from 2,5-dichloropyridine via a halogen-exchange (Halex) reaction using a fluoride source like anhydrous potassium fluoride in a high-boiling polar aprotic solvent.[23][24]

-

2-Chloro-5-fluoropyridine: Typically synthesized through various halogenation routes starting from pyridine derivatives.[10]

-

2-Bromo-5-fluoropyridine: Can be synthesized from 2-bromo-5-aminopyridine through a Sandmeyer-type diazotization reaction, followed by fluorination.[25] Patents also describe improved Balz-Schiemann reactions from aminopyridine precursors.[26]

Conclusion

The synthesis of this compound is reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The primary starting materials are 2,5-difluoropyridine, 2-chloro-5-fluoropyridine, and 2-bromo-5-fluoropyridine. The choice among these precursors is a strategic decision based on a trade-off between reactivity, cost, and availability. Due to the pronounced activating effect of the fluorine substituent, 2,5-difluoropyridine generally offers the most efficient route, allowing for milder reaction conditions and often higher yields. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable pharmaceutical intermediate.

References

- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem.

- How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?. Guidechem.